Compound Description: This series of compounds shares the core structure of a 1,3,4-oxadiazole ring linked to a piperidine ring substituted with a (4-chlorophenyl)sulfonyl group. This group of compounds was synthesized and evaluated for their biological activity, including antibacterial, acetylcholinesterase inhibitory, and urease inhibitory effects. []
Relevance: This series of compounds exhibits strong structural similarity to 2-methoxyphenyl 1-[(4-chlorophenyl)sulfonyl]-4-piperidinecarboxylate. Both share the central 1-[(4-chlorophenyl)sulfonyl]piperidine moiety, differing in the substituent at the piperidine's 4-position. While the target compound features a 2-methoxyphenyl carboxylate group, the related compounds possess a 1,3,4-oxadiazole-2-thiol moiety at this position. []
1-(2-Methoxyphenyl)-3-(4-chlorophenyl)triazene
Compound Description: This compound, featuring a triazene linker between a 2-methoxyphenyl and a 4-chlorophenyl group, was investigated for its linear and nonlinear optical properties. []
Relevance: This compound shares the 2-methoxyphenyl and 4-chlorophenyl substituents with 2-methoxyphenyl 1-[(4-chlorophenyl)sulfonyl]-4-piperidinecarboxylate. Although the triazene linker and absence of the piperidine ring distinguish it from the target compound, the shared substituents suggest potential relevance in synthetic pathways or structure-activity relationship studies. []
Compound Description: This series focuses on molecules incorporating a (4-chlorophenyl)sulfonyl group attached to a 2,3-dihydro-1,4-benzodioxin-6-amine moiety further linked to various substituted phenylacetamides. The synthesized compounds were evaluated for antimicrobial and antifungal activities alongside their hemolytic activity. []
Relevance: This series shares the (4-chlorophenyl)sulfonyl group present in 2-methoxyphenyl 1-[(4-chlorophenyl)sulfonyl]-4-piperidinecarboxylate. Despite differences in the core structures, the shared functional group might indicate similar reactivity or potential for analogous synthetic routes. []
Compound Description: This compound, characterized by X-ray crystallography, is a piperidin-4-one derivative with (4-chlorophenyl)sulfonyl and two 4-fluorobenzylidene substituents. This molecule was investigated for its anti-inflammatory activity. []
Relevance: This compound exhibits structural similarities to 2-methoxyphenyl 1-[(4-chlorophenyl)sulfonyl]-4-piperidinecarboxylate. Both compounds feature a piperidine ring substituted with a (4-chlorophenyl)sulfonyl group at the nitrogen atom. []
Compound Description: This compound, confirmed by X-ray crystallography, features a (4-chlorophenyl)sulfonyl group attached to a piperidin-4-one ring. The piperidine ring is further substituted with pyridin-4-ylmethylene and 2-(trifluoromethyl)benzylidene groups. This molecule was investigated for its anti-inflammatory activity. []
Relevance: This compound and 2-methoxyphenyl 1-[(4-chlorophenyl)sulfonyl]-4-piperidinecarboxylate both contain the 1-((4-chlorophenyl)sulfonyl)piperidine core structure. The variations in substituents on the piperidine ring highlight potential areas for exploring structure-activity relationships. []
Compound Description: This chalcone derivative was synthesized via ultrasound irradiation and characterized using various spectroscopic techniques. Additionally, DFT calculations were employed to study its molecular structure and properties. []
Relevance: CPMPP shares the 4-chlorophenyl and 4-methoxyphenyl substituents with 2-methoxyphenyl 1-[(4-chlorophenyl)sulfonyl]-4-piperidinecarboxylate, albeit lacking the piperidine ring and sulfonyl group. []
Compound Description: These derivatives are based on the 5-{1-[(4-Chlorophenyl)sulfonyl]-3-piperidinyl}-1,3,4-oxadiazol-2-thiol scaffold, modified with various S-substitutions. These compounds were synthesized and evaluated for their lipoxygenase inhibitory and antibacterial activities. []
Relevance: Similar to the first group of related compounds, these derivatives share the central 1-[(4-chlorophenyl)sulfonyl]piperidine moiety with 2-methoxyphenyl 1-[(4-chlorophenyl)sulfonyl]-4-piperidinecarboxylate. The key difference lies in the substituent at the piperidine's 4-position, where the related compounds feature a 1,3,4-oxadiazole-2-thiol group. []
Compound Description: CIPMTO, a thiazolidin derivative, was investigated for its neuroprotective and antinociceptive properties in a rat model of streptozotocin-induced diabetic neuropathic pain. []
Relevance: CIPMTO shares the 2-chlorophenyl and 2-methoxyphenyl substituents with 2-methoxyphenyl 1-[(4-chlorophenyl)sulfonyl]-4-piperidinecarboxylate, but differs significantly in its core structure with a thiadiazolidine ring instead of the piperidine and sulfonyl groups. []
Compound Description: DMPB, a boronic acid derivative containing a fluorescent 2-phenylisoindoline-1-one moiety, was developed as a labeling reagent for the HPLC detection of diol compounds. []
Relevance: While structurally distinct from 2-methoxyphenyl 1-[(4-chlorophenyl)sulfonyl]-4-piperidinecarboxylate, DMPB shares the 2-methoxyphenyl and sulfonyl groups. []
Compound Description: This pyrazoline derivative, synthesized using a microwave-assisted approach, was investigated for its potential as an anti-breast cancer agent through molecular docking and dynamic studies. []
Relevance: EMP-1 shares the 2-chlorophenyl, 2-methoxyphenyl, and benzenesulfonyl structural elements with 2-methoxyphenyl 1-[(4-chlorophenyl)sulfonyl]-4-piperidinecarboxylate, but incorporates a pyrazoline ring instead of the piperidine structure. []
Compound Description: This chalcone derivative exhibited potent antitumor activity in both in vitro and in vivo studies. Its mechanism of action involves the up-regulation of the p21 gene, leading to cell cycle arrest at the G0/G1 phase. []
Relevance: This compound shares the 4-methoxyphenyl substituent with 2-methoxyphenyl 1-[(4-chlorophenyl)sulfonyl]-4-piperidinecarboxylate, but lacks the piperidine ring, sulfonyl group, and chlorophenyl moiety. []
Compound Description: These enantiomers were synthesized and evaluated for their thromboxane receptor antagonist (TxRA) and thromboxane synthase inhibitor (TxSI) activities. They demonstrated equipotent activity compared to the racemic mixture. []
Relevance: These compounds share the (4-chlorophenyl)sulfonyl group with 2-methoxyphenyl 1-[(4-chlorophenyl)sulfonyl]-4-piperidinecarboxylate, though they lack the piperidine ring and possess a distinct octanoic acid core structure with a pyridinylalkyl substituent. []
Compound Description: This series encompasses several derivatives of 3-[(4-chlorophenyl)sulfonyl]propane hydrazide, synthesized and characterized using spectroscopic methods. []
Relevance: These compounds share the (4-chlorophenyl)sulfonyl group present in 2-methoxyphenyl 1-[(4-chlorophenyl)sulfonyl]-4-piperidinecarboxylate, although the absence of the piperidine ring and presence of a propane hydrazide core differentiate them. []
Compound Description: This compound, synthesized and characterized by X-ray crystallography, features a piperazine ring substituted with two 4-methoxyphenyl groups and a (4-chlorophenyl)prop-2-en-1-one moiety. In vivo studies revealed significant anti-ischemic activity and neuroprotective effects. []
Relevance: While structurally distinct from 2-methoxyphenyl 1-[(4-chlorophenyl)sulfonyl]-4-piperidinecarboxylate, this compound shares the 4-chlorophenyl and 4-methoxyphenyl substituents. It lacks the sulfonyl group and incorporates a piperazine ring instead of the piperidine structure. []
Compound Description: MF498 is a selective E prostanoid receptor 4 (EP4) antagonist. It demonstrated efficacy in relieving joint inflammation and pain in rodent models of rheumatoid arthritis and osteoarthritis. []
Relevance: MF498 shares the 2-methoxyphenyl substituent and a sulfonyl group with 2-methoxyphenyl 1-[(4-chlorophenyl)sulfonyl]-4-piperidinecarboxylate, but otherwise differs significantly in its structure. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.